4-nitrophenyl acrylate chemical properties and structure
4-nitrophenyl acrylate chemical properties and structure
An In-Depth Technical Guide to 4-Nitrophenyl Acrylate: Properties, Reactivity, and Applications
Introduction: The Versatility of an Activated Monomer
4-Nitrophenyl acrylate (NPA) is a bifunctional monomer of significant interest in polymer chemistry and bioconjugation. Its structure uniquely combines a polymerizable acrylate group with a 4-nitrophenoxy ester, a well-established activated leaving group. This dual-functionality allows NPA to first be incorporated into a polymer backbone and then serve as a reactive site for the covalent attachment of other molecules, particularly those containing primary amine functionalities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-nitrophenyl acrylate for researchers in materials science and drug development.
The core utility of NPA lies in its capacity to form "active ester" polymers. These polymers act as stable, yet reactive, platforms that can be modified post-polymerization. This two-step approach is highly advantageous, as it allows for the synthesis of complex functional polymers under conditions that might not be compatible with the desired functional molecules (e.g., sensitive biomolecules). The 4-nitrophenol released upon reaction is also a chromophore, which can be used to monitor the progress of the conjugation reaction spectrophotometrically.
PART 1: Core Chemical and Physical Properties
The chemical identity and physical characteristics of 4-nitrophenyl acrylate are fundamental to its handling and application in synthesis.
Molecular Structure and Identifiers
The structure of 4-nitrophenyl acrylate consists of an acrylate moiety ester-linked to a 4-nitrophenol. The electron-withdrawing nature of the nitro group is crucial for activating the ester for nucleophilic attack.
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IUPAC Name: 4-nitrophenyl prop-2-enoate
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Molecular Formula: C₉H₇NO₄[1]
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Molecular Weight: 193.16 g/mol [1]
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CAS Number: 2123-85-5[1]
Physicochemical Data
The properties of NPA are summarized in the table below. It is a solid at room temperature and should be stored in a dry environment to prevent hydrolysis.
| Property | Value | Source |
| Appearance | Solid | General Knowledge |
| Melting Point | 77 °C | [2] (for analogous 4-nitrophenyl acetate) |
| Solubility | Soluble in organic solvents like 2-butanone, DMF.[3] | General Knowledge |
| Storage | Store in a dry, cool place. | [4] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of NPA.
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¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons of the acrylate group and the aromatic protons of the nitrophenyl ring.[3]
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the vinyl carbons, and the aromatic carbons.[3]
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IR Spectroscopy: Key vibrational bands include the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C=C stretching of the acrylate, and the characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹).[3][5]
PART 2: Synthesis and Experimental Protocols
Synthetic Pathway: Esterification
4-Nitrophenyl acrylate is typically synthesized via the esterification of 4-nitrophenol with acryloyl chloride.[3] This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The choice of solvent is important; a non-protic solvent like 2-butanone or tetrahydrofuran is commonly used.[6]
Caption: Synthesis of 4-Nitrophenyl Acrylate.
Detailed Synthesis Protocol
This protocol is a representative procedure for the synthesis of NPA.
Materials:
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4-Nitrophenol
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Acryloyl chloride
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Triethylamine
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2-Butanone (or other suitable dry, non-protic solvent)
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Anhydrous sodium sulfate
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Methanol (for recrystallization)
Procedure:
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To a round-bottom flask containing 2-butanone, add 4-nitrophenol and triethylamine.
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Heat the mixture under reflux for approximately 30 minutes.
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Cool the mixture in an ice bath to around 0°C.
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Add acryloyl chloride dropwise to the flask while maintaining the temperature at 0°C.
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Allow the reaction to proceed with constant stirring at 0°C for 1 hour.
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Remove the ice bath and continue stirring at room temperature for an additional 3 hours.
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Filter the resulting mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with water, followed by a dilute NaOH solution (e.g., 5%), and finally with water again.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from methanol to obtain pure 4-nitrophenyl acrylate.[6]
PART 3: Chemical Reactivity and Applications
The utility of NPA stems from its dual reactivity: the acrylate group's ability to polymerize and the 4-nitrophenyl ester's susceptibility to nucleophilic attack.
Free-Radical Polymerization
Like other acrylate monomers, NPA can undergo free-radical polymerization to form poly(4-nitrophenyl acrylate).[3] This can be initiated using common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][6] NPA can also be copolymerized with other monomers, such as methyl methacrylate (MMA), to create copolymers with tailored properties.[3][7] The resulting polymers contain pendant 4-nitrophenyl ester groups that are available for further reactions.
Protocol: Synthesis of Poly(4-nitrophenyl acrylate)
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Dissolve 4-nitrophenyl acrylate and a radical initiator (e.g., AIBN) in a suitable solvent like dimethylformamide (DMF) in a reaction flask.
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Degas the solution by bubbling nitrogen gas through it for at least 30 minutes to remove oxygen, which can inhibit polymerization.[6]
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Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70°C for AIBN) and maintain it for several hours.
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Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
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Filter and dry the resulting polymer.
Activated Ester for Bioconjugation
The most significant application of NPA-containing polymers is in bioconjugation and drug delivery. The 4-nitrophenoxy group is an excellent leaving group, making the ester carbonyl highly susceptible to nucleophilic attack by primary amines found in proteins, peptides, and amine-containing drugs.[8][9] This reaction forms a stable amide bond, effectively conjugating the molecule to the polymer backbone.
Caption: Post-Polymerization Modification Workflow.
This strategy is employed in drug delivery systems where a therapeutic agent is attached to a polymer to improve its solubility, stability, or to achieve targeted delivery. The release of the drug can be controlled by the nature of the linker and the polymer backbone.
Hydrolysis
The ester bond in 4-nitrophenyl acrylate is susceptible to hydrolysis, especially under basic conditions, which would yield poly(acrylic acid) and 4-nitrophenol. This is an important consideration for the storage and handling of both the monomer and the resulting polymers. The hydrolysis of similar 4-nitrophenyl esters is a well-studied process.[10][11]
PART 4: Safety and Handling
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Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and bases to prevent hydrolysis and premature polymerization.
Conclusion
4-Nitrophenyl acrylate is a powerful and versatile monomer for the development of functional polymers. Its unique structure allows for straightforward polymerization followed by efficient post-polymerization modification via nucleophilic substitution. This makes it an invaluable tool for researchers in materials science, particularly for applications in creating smart materials, functional coatings, and advanced drug delivery systems. A thorough understanding of its chemical properties, reactivity, and handling is essential for its successful application in the laboratory.
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